![molecular formula C17H18Cl2N2O5S B2675249 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide CAS No. 343374-21-0](/img/structure/B2675249.png)
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide” is a chemical substance with the molecular formula C17H18Cl2N2O5S and a molecular weight of 433.31 . It is also known by other synonyms such as "2-[N-(2,4-dichloro-5-methoxyphenyl)methanesulfonamido]-N-(4-methoxyphenyl)acetamide" .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has two dichloro-methoxyphenyl groups, a methanesulfonamido group, and a methoxyphenyl group attached to an acetamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.Applications De Recherche Scientifique
Metabolic Pathways and Herbicide Activity
Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes
- This study examines the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. It explores the metabolic activation pathways leading to the formation of DNA-reactive dialkylbenzoquinone imine, suggesting complex bioactivation processes for these compounds. The research highlights the differences in metabolism between human and rat liver microsomes, indicating species-specific metabolic pathways and the involvement of cytochrome P450 isoforms in the herbicide metabolism (Coleman et al., 2000).
Synthesis and Inhibitory Activities of New Compounds
Conventional versus Microwave Assisted Synthesis, Molecular Docking, and Enzyme Inhibitory Activities of New 3,4,5-Trisubstituted-1,2,4-Triazole Analogues
- This research investigates the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide via conventional and microwave-assisted methods. The study assesses the compounds' inhibitory potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase, demonstrating the relevance of synthetic methodologies in enhancing the efficiency of producing bioactive compounds. The findings contribute to understanding the structural activity relationships and potential therapeutic applications of these compounds (Virk et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-25-12-6-4-11(5-7-12)20-17(22)10-21(27(3,23)24)15-9-16(26-2)14(19)8-13(15)18/h4-9H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKXFSUAPFVBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2Cl)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
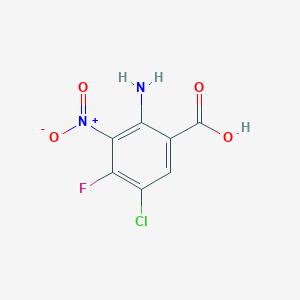
![N-(3-fluoro-2-methylphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2675167.png)

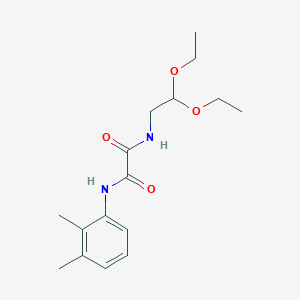
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)
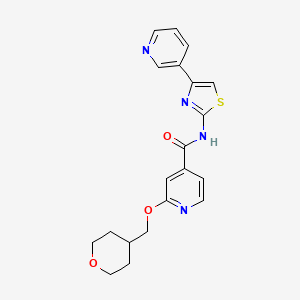
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2675175.png)
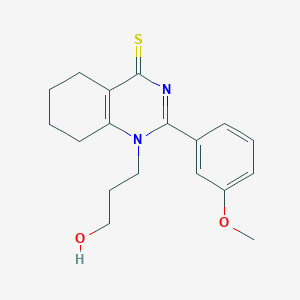
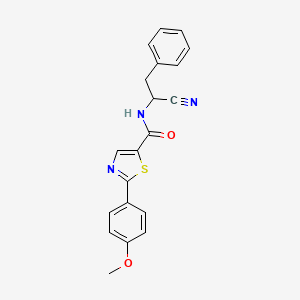
![2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2675181.png)
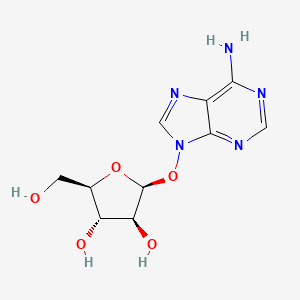
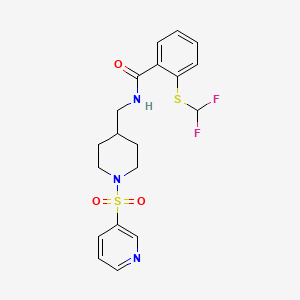
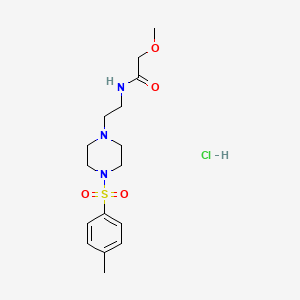
![5-chloro-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2675189.png)
